molecular formula C15H15NOS B4884578 N-[2-(phenylthio)ethyl]benzamide CAS No. 19966-32-6

N-[2-(phenylthio)ethyl]benzamide

Cat. No. B4884578
CAS RN: 19966-32-6
M. Wt: 257.4 g/mol
InChI Key: DTZYZGPKFQRWFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(phenylthio)ethyl]benzamide derivatives often involves multi-component reactions, such as the reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, to achieve high yields and specificity. This process exemplifies the efficiency of green chemistry principles in synthesizing complex organic compounds (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

Structural analysis through methods such as X-ray crystallography and NMR spectroscopy reveals detailed insights into the molecular geometry, bonding patterns, and intramolecular interactions. For compounds structurally similar to this compound, such analyses have highlighted features like molecular conformations and hydrogen bonding in dimensions ranging from zero to two, contributing to our understanding of their stability and reactivity (Sagar et al., 2018).

Safety and Hazards

Benzamide is labeled with the signal word “Warning” and has hazard statements H302 and H341, indicating that it is harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name

N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZYZGPKFQRWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367713
Record name Benzamide, N-[2-(phenylthio)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19966-32-6
Record name Benzamide, N-[2-(phenylthio)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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